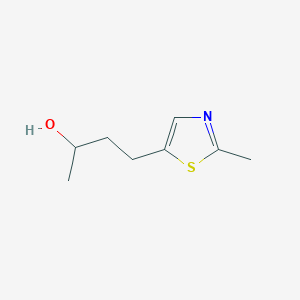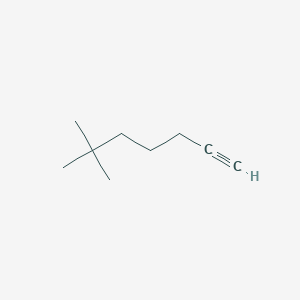
6,6-Dimethylhept-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethylhept-1-yne: is a hydrocarbon compound with the molecular formula C9H16 . It belongs to the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a colorless, flammable, and toxic liquid primarily used in organic synthesis and as a reagent in research experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction with t-butylacetylene: One method involves reacting t-butylacetylene with a proton-extracting agent to form 6,6-dimethylhept-1-yne.
Organometallic Reactions: Another method includes a multistep organometallic reaction sequence involving metalation by n-butyllithium followed by a Grignard reaction.
Industrial Production Methods: The industrial production of this compound often involves large-scale organometallic reactions, ensuring high yield and purity. The process may include the use of cyclopentyl methyl ether as a solvent to implement a safe, sustainable, and selective synthetic process .
Analyse Des Réactions Chimiques
Types of Reactions:
Halogenation: 6,6-Dimethylhept-1-yne undergoes halogenation reactions due to its acetylenic unsaturation.
Oxidation: The compound can be oxidized under specific conditions to form various products.
Substitution: It can also undergo substitution reactions, where the triple bond plays a crucial role.
Common Reagents and Conditions:
Halogenation: Typically involves halogens like chlorine or bromine.
Oxidation: Common oxidizing agents include potassium permanganate or ozone.
Substitution: Reagents like alkyl halides or acids are often used.
Major Products:
Halogenation: Produces dihalides.
Oxidation: Forms carboxylic acids or ketones.
Substitution: Results in substituted alkynes or alkenes.
Applications De Recherche Scientifique
Chemistry: 6,6-Dimethylhept-1-yne is widely used in organic synthesis as a building block for more complex molecules.
Biology and Medicine: It serves as a precursor in the synthesis of pharmaceuticals, such as terbinafine, an antifungal agent .
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 6,6-dimethylhept-1-yne exerts its effects involves its acetylenic unsaturation, making it reactive in various chemical processes. In the synthesis of terbinafine, for example, it undergoes a series of organometallic reactions to form the key intermediate, 6,6-dimethylhept-1-en-4-yn-3-ol . This intermediate then participates in further reactions to produce the final pharmaceutical product .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C9H16 |
|---|---|
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
6,6-dimethylhept-1-yne |
InChI |
InChI=1S/C9H16/c1-5-6-7-8-9(2,3)4/h1H,6-8H2,2-4H3 |
Clé InChI |
VUJSMWCUMLMEKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


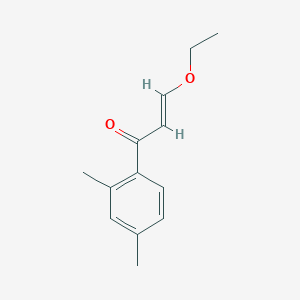
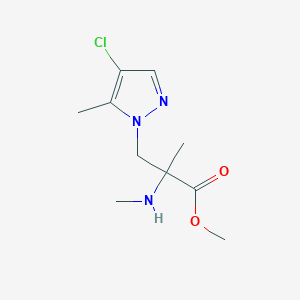
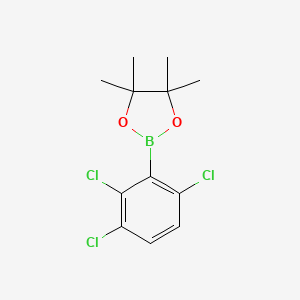
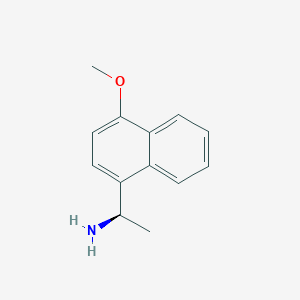

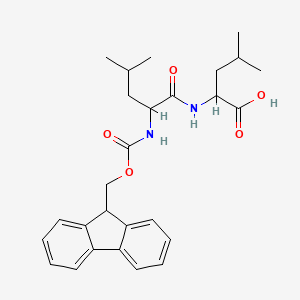


![5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride](/img/structure/B13622243.png)
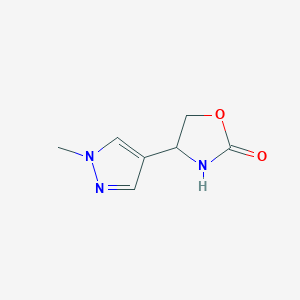
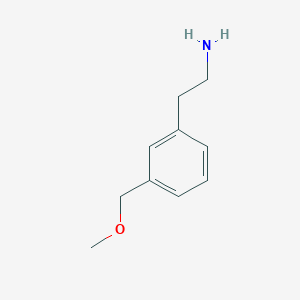
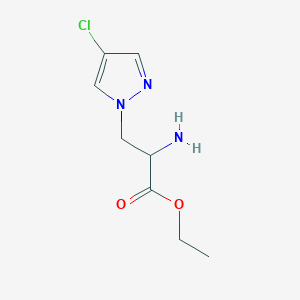
![2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13622264.png)
